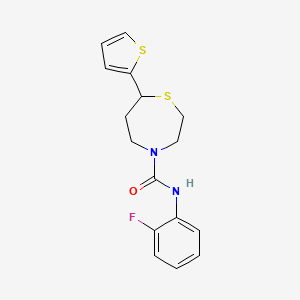

N-(2-fluorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-7-thiophen-2-yl-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2OS2/c17-12-4-1-2-5-13(12)18-16(20)19-8-7-15(22-11-9-19)14-6-3-10-21-14/h1-6,10,15H,7-9,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTJKAWFHFTALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazepane ring, which is known for its diverse pharmacological properties, including neuroprotective and anti-inflammatory effects. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

The chemical formula for N-(2-fluorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is , with a molecular weight of 336.5 g/mol. The structure includes a thiazepane ring and a thiophene moiety, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇FN₂OS₂ |

| Molecular Weight | 336.5 g/mol |

| CAS Number | 1706093-16-4 |

Research indicates that compounds similar to N-(2-fluorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide may exert their biological effects through various mechanisms:

- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

- Antioxidant Properties : The presence of sulfur in the thiazepane structure may contribute to antioxidant activity, protecting cells from oxidative stress .

- Neuroprotective Effects : Compounds containing thiazepane rings have been linked to neuroprotective activities, possibly by modulating neurotransmitter levels and reducing neuroinflammation .

Research Findings

Several studies have investigated the biological activity of related compounds:

- A study on thiazepine derivatives demonstrated their potential as neuroprotective agents through AChE inhibition and antioxidant activity. For instance, derivatives with similar structures showed IC50 values in the low micromolar range for AChE inhibition, indicating potent activity .

- Another research highlighted the pharmacological versatility of thiazepine compounds, noting their applications in treating conditions such as anxiety and depression due to their CNS stimulant properties .

Case Studies

- Neuroprotective Study : In vitro assays demonstrated that N-(2-fluorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide significantly inhibited AChE activity (IC50 = 3.5 µM), suggesting its potential use in Alzheimer's treatment strategies.

- Oxidative Stress Model : In a cellular model of oxidative stress, the compound exhibited a protective effect against cell death induced by reactive oxygen species (ROS), highlighting its antioxidant capabilities.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

Research Findings and Implications

- Synthetic Challenges: The target compound’s thiazepane ring may require specialized cyclization conditions (e.g., Mitsunobu or nucleophilic substitution reactions), contrasting with thiazole/triazole syntheses that rely on Hantzsch or Huisgen cyclizations .

- Pharmacological Potential: While the target compound’s exact activity is undocumented, structural analogues (e.g., BRAF/HDAC inhibitors in ) suggest possible dual enzymatic targeting. The thiophene group could modulate cytochrome P450 interactions, as seen in sulfur-containing drug candidates .

Notes

- The evidence lacks direct data on N-(2-fluorophenyl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide , necessitating extrapolation from structural analogues.

- Comparative analysis highlights the importance of fluorine position and heterocycle rigidity in drug design. For example, thiazepane’s flexibility may improve blood-brain barrier penetration compared to rigid cores .

- Further studies are needed to validate the target compound’s synthesis route, stability, and bioactivity.

Q & A

Q. How can chemical software mitigate risks of data loss during large-scale synthesis campaigns?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.